molecular formula C10H12N4O2 B1324975 3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid CAS No. 1000339-20-7

3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid

Cat. No.: B1324975
CAS No.: 1000339-20-7
M. Wt: 220.23 g/mol
InChI Key: DGACMJHUIBPMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid” is a chemical compound with the CAS Number: 1000339-20-7 . It has a molecular weight of 220.23 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N4O2/c1-6-8(3-4-9(15)16)7(2)13-14-5-11-12-10(6)14/h5,13H,2-4H2,1H3,(H,15,16) . This indicates that the compound has a complex structure involving a triazolo[4,3-b]pyridazine ring.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the literature.

Scientific Research Applications

Antiproliferative Activities

Research has highlighted the potential antiproliferative activities of compounds related to 3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid. A study by Ilić et al. (2011) discusses the synthesis of [1,2,4]triazolo[4,3-b]pyridazin derivatives with notable inhibitory effects on the proliferation of endothelial and tumor cells, indicating a potential application in cancer research and treatment Ilić et al., 2011.

Synthesis and Structural Analysis

The compound's synthesis and structural analysis are vital areas of scientific research. The work of Sallam et al. (2021) elaborates on the synthesis of a specific pyridazine analog, including spectral and X-ray diffraction techniques for structural confirmation, demonstrating the compound's relevance in medicinal chemistry Sallam et al., 2021. Additionally, Biagi et al. (1997) and Lieberman & Albright (1988) discuss the synthesis of related pyridazine derivatives, contributing to the understanding of this compound's chemical properties and potential applications Biagi et al., 1997; Lieberman & Albright, 1988.

Antiviral Activity

A study by Shamroukh & Ali (2008) reveals the antiviral properties of triazolo[4,3-b]pyridazine derivatives, specifically against hepatitis A virus (HAV), highlighting another significant application of this compound in virology and pharmacology Shamroukh & Ali, 2008.

Biological Activities and Heterocyclic Synthesis

The compound's role in the synthesis of biologically active heterocycles is also noteworthy. The research by Wasfy et al. (2002) discusses the synthesis of derivatives exhibiting anti-microbial activities, furthering its relevance in the development of new pharmaceuticals Wasfy et al., 2002.

Antioxidant Properties

Shakir et al. (2017) explore the antioxidant abilities of certain triazolo[4,3-b]pyridazine derivatives, opening avenues for research in oxidative stress-related diseases and potential therapeutic applications Shakir et al., 2017.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not mentioned in the literature, related compounds have been studied for their potential in medical and pharmaceutical applications . This suggests that “3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid” could also have potential uses in these areas.

Properties

IUPAC Name

3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-6-8(3-4-9(15)16)7(2)13-14-5-11-12-10(6)14/h5H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGACMJHUIBPMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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